molecular formula C9H8F2O B14016969 2-Ethyl-3,4-difluorobenzaldehyde

2-Ethyl-3,4-difluorobenzaldehyde

Cat. No.: B14016969
M. Wt: 170.16 g/mol
InChI Key: ZUFUYKBQSIPTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-3,4-difluorobenzaldehyde is an organic compound with the molecular formula C9H8F2O It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 3 and 4 positions and an ethyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Ethyl-3,4-difluorobenzaldehyde can be achieved through several synthetic routes. One common method involves the Grignard exchange reaction. In this process, 3,4-difluorobromobenzene is reacted with a Grignard reagent in the presence of tetrahydrofuran to obtain the desired product . Another method involves the reaction of chlorobenzaldehyde with an alkali fluoride in a dipolar aprotic medium .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. The Grignard exchange reaction is favored for its high yield and efficiency.

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

2-ethyl-3,4-difluorobenzaldehyde

InChI

InChI=1S/C9H8F2O/c1-2-7-6(5-12)3-4-8(10)9(7)11/h3-5H,2H2,1H3

InChI Key

ZUFUYKBQSIPTKF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.